N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide
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Overview
Description
N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide is a complex organic compound that features a benzimidazole core linked to a furan ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Coupling with Furan-2-carboxamide: The final step involves coupling the brominated benzimidazole derivative with furan-2-carboxamide using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole and furan rings can be subjected to oxidation or reduction under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of oxidized benzimidazole or furan derivatives.
Reduction: Formation of reduced benzimidazole or furan derivatives.
Scientific Research Applications
N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzimidazole core, which is known for its biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole core can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[1-(2-chloroprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide
- N-{3-[1-(2-iodoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide
Uniqueness
N-{3-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C18H18BrN3O2 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-[3-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H18BrN3O2/c1-13(19)12-22-15-7-3-2-6-14(15)21-17(22)9-4-10-20-18(23)16-8-5-11-24-16/h2-3,5-8,11H,1,4,9-10,12H2,(H,20,23) |
InChI Key |
UBSRQVAUTWZBLB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3)Br |
Origin of Product |
United States |
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